molecular formula C16H17N3O3 B2571446 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-39-5

8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2571446
CAS No.: 1021126-39-5
M. Wt: 299.33
InChI Key: ZAAXMRSCXFBFMM-VOTSOKGWSA-N
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Description

“8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-Triazaspiro[4.5]decane-2,4-dione . It is a useful research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones .


Synthesis Analysis

Spiroconnected N-alkoxyalkylpiperidine hydantoins, which include “this compound”, were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The 13 C NMR spectra of similar compounds contain most lowfield singlet signals with chemical shift values 175.5–183.2 ppm and 156.5–162.3 ppm assigned to the carbon atoms of the hydantoin cycle .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the Strecker reaction of cyanohydrin with ammonium carbonate .

Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, including structures similar to 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, have shown significant potential in anticancer research. These compounds have been examined for their antitumor efficacy due to the rich medicinal tradition and the chemical versatility of the cinnamoyl group. Research has indicated that various cinnamoyl acids, esters, amides, and related derivatives possess notable anticancer activities, contributing valuable insights into the development of new antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Antimicrobial Activities

Cinnamaldehyde, a related compound to this compound, has been extensively studied for its antimicrobial properties. It is a major constituent of cinnamon essential oils and exhibits strong antimicrobial effects against a wide range of pathogenic bacteria in both animal feeds and human foods. This highlights the potential of cinnamoyl-derived compounds in developing new antimicrobial agents, which could be crucial for food safety and preservation (Friedman, 2017).

Synthetic and Catalytic Applications

The synthesis and catalytic applications of compounds bearing the cinnamoyl group, akin to this compound, have been a subject of interest. These compounds participate in various catalytic transformations, offering pathways to create a broad range of chemical entities. Their involvement in catalytic processes underscores their versatility and potential in synthetic organic chemistry (Cadierno, Gamasa, & Gimeno, 2004).

Optical Properties and Material Science Applications

Cinnamoyl derivatives have also found applications in the field of optical materials and dyes. Their unique properties facilitate the development of high-quality pigments and materials for organic electronics, showcasing the diverse utility of these compounds in both fundamental and applied research areas (Grzybowski & Gryko, 2015).

Mechanism of Action

Target of Action

The primary target of 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor . This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various neurological and psychiatric disorders .

Mode of Action

This compound interacts with its target, the delta opioid receptor, by binding to the orthosteric site based on docking and molecular dynamic simulation . This interaction results in a slight bias towards G-protein signaling .

Biochemical Pathways

The interaction of this compound with the delta opioid receptor affects the nociceptin/orphanin FQ signaling pathway . This pathway plays a critical role in pain perception, and its modulation can lead to anti-allodynic effects .

Pharmacokinetics

The pharmacokinetics of 8-Cinnamoyl-1,3,8-triazaspiro[4It is known that the compound has been optimized for an optimal pk/pd profile .

Result of Action

The molecular and cellular effects of this compound’s action include a robust upregulation of erythropoietin (EPO) in vivo in multiple preclinical species . This suggests that the compound could have potential therapeutic applications in the treatment of anemia .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Cinnamoyl-1,3,8-triazaspiro[4It is known that the compound has been optimized for an optimal pk/pd profile , which suggests that its action may be influenced by factors such as the physiological environment and the presence of other substances in the body.

Properties

IUPAC Name

8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-13(7-6-12-4-2-1-3-5-12)19-10-8-16(9-11-19)14(21)17-15(22)18-16/h1-7H,8-11H2,(H2,17,18,21,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAXMRSCXFBFMM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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